![molecular formula C19H18BrN3O2 B3583662 (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide](/img/structure/B3583662.png)
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
Vue d'ensemble
Description
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide is a complex organic compound that features a benzimidazole moiety linked to a bromo-methoxyphenyl group through a prop-2-enamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid.
Alkylation: The benzimidazole is then alkylated using 2-bromoethylamine to introduce the ethyl linker.
Coupling with Bromo-Methoxyphenyl Group: The final step involves coupling the alkylated benzimidazole with 3-bromo-4-methoxyphenylprop-2-enoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of azido or thiocyanato derivatives.
Applications De Recherche Scientifique
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The bromo-methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor in pharmaceuticals.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound, structurally similar to cetylpyridinium chloride, used as an antimicrobial agent.
Uniqueness
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide is unique due to its combination of a benzimidazole ring and a bromo-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-25-17-8-6-13(12-14(17)20)7-9-19(24)21-11-10-18-22-15-4-2-3-5-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEARBWJIKRDNH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583581.png)
![propan-2-yl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583589.png)
![methyl 2-[(2,3-diphenylacryloyl)amino]benzoate](/img/structure/B3583598.png)
![propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate](/img/structure/B3583605.png)
![propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate](/img/structure/B3583611.png)
![PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3583626.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B3583634.png)
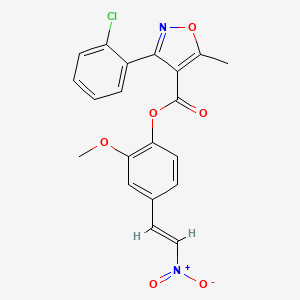
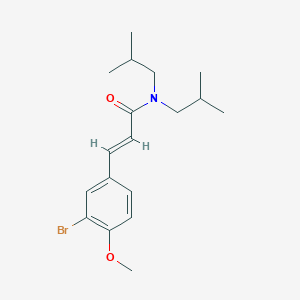

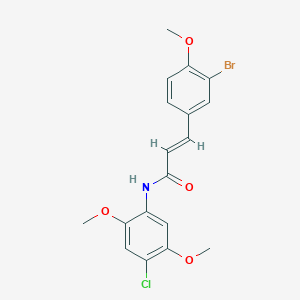
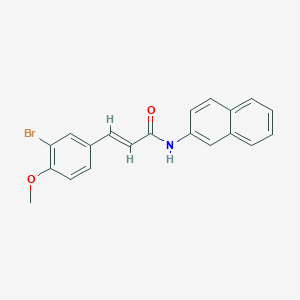
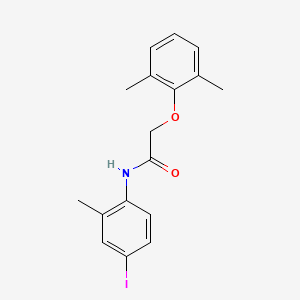
![methyl 5-chloro-4-[(diphenylacetyl)amino]-2-methoxybenzoate](/img/structure/B3583683.png)
